5-Bromo-2,7-dimethylbenzo[b]thiophene
Description
Properties
Molecular Formula |
C10H9BrS |
|---|---|
Molecular Weight |
241.15 g/mol |
IUPAC Name |
5-bromo-2,7-dimethyl-1-benzothiophene |
InChI |
InChI=1S/C10H9BrS/c1-6-3-9(11)5-8-4-7(2)12-10(6)8/h3-5H,1-2H3 |
InChI Key |
IUFGUUPATYUZSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1SC(=C2)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,7-dimethylbenzo[b]thiophene can be achieved through various synthetic routes. One common method involves the bromination of 2,7-dimethylbenzo[b]thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction typically takes place in an organic solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,7-dimethylbenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzo[b]thiophenes.
Coupling Products: Biaryl compounds and other complex organic molecules.
Oxidation and Reduction Products: Modified benzo[b]thiophene derivatives with altered electronic properties.
Scientific Research Applications
5-Bromo-2,7-dimethylbenzo[b]thiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery and development.
Materials Science: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photocatalysis: Explored for its use in visible-light photocatalytic reactions
Mechanism of Action
The mechanism of action of 5-Bromo-2,7-dimethylbenzo[b]thiophene depends on its specific application. In organic electronics, its electronic properties, such as charge transport and light absorption, play a crucial role. In medicinal chemistry, it may interact with biological targets through various molecular pathways, including enzyme inhibition or receptor binding. The presence of the bromine atom and methyl groups can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Position Effects
- 5-Bromo-3-methylbenzo[b]thiophene (CAS 1196-09-4): Bromine at C-5 and methyl at C-3. However, the lack of a C-7 substituent may weaken hydrophobic interactions in biological targets .
- 7-Bromo-2-methylbenzo[b]thiophene (CAS 75288-49-2) : Bromine at C-7 and methyl at C-2. This positional isomer shows distinct electronic effects due to bromine’s proximity to the thiophene sulfur, altering resonance stabilization compared to the C-5 bromo analogue .
- 5-Bromo-7-methylbenzo[b]thiophene-2-carboxylic acid (CAS 1935615-20-5) : Features a carboxylic acid group at C-2, increasing hydrophilicity and hydrogen-bonding capacity, which contrasts with the lipophilic methyl group in 5-Bromo-2,7-dimethylbenzo[b]thiophene .
Key Structural Differences
| Compound | Substituents | Key Properties |
|---|---|---|
| This compound | Br (C-5), CH₃ (C-2, C-7) | High lipophilicity, steric bulk |
| 5-Bromo-3-methylbenzo[b]thiophene | Br (C-5), CH₃ (C-3) | Moderate reactivity, reduced steric hindrance |
| 5-Bromo-7-methylbenzo[b]thiophene-2-carboxylic acid | Br (C-5), CH₃ (C-7), COOH (C-2) | Enhanced solubility, hydrogen-bond donor |
Antiproliferative Activity
- 3a (5-Amino-2-methylbenzo[b]thiophene derivative): Exhibits IC₅₀ values of 0.78–18 nM against leukemia L1210 and FM3A cells. The amino group at C-5 enhances activity compared to C-3-substituted analogues .
- 3c (7-Methoxy-5-aminobenzo[b]thiophene derivative): Shows uniform potency across human cancer cell lines (IC₅₀: 2.6–12 nM). The methoxy group at C-7 improves interactions with hydrophobic pockets in tubulin, a feature absent in this compound .
- Molecular docking studies suggest that methyl groups at C-2 and C-7 may hinder optimal positioning in the colchicine binding site of tubulin .
Antimicrobial Activity
- Thiophene-triazole hybrids (e.g., 4-phenyl-2-phenylaminothiophene derivatives): Exhibit moderate antibacterial activity (MIC: 8–32 µg/mL). The absence of bromine in these compounds highlights the role of halogenation in modulating antimicrobial potency .
Physicochemical and Reactivity Comparisons
- Lipophilicity : The methyl groups in this compound increase logP compared to polar derivatives (e.g., carboxylic acid-containing analogues), enhancing membrane permeability but reducing aqueous solubility .
- Reactivity : Bromine at C-5 in this compound may direct electrophilic substitution to C-4 or C-6, whereas bromine at C-7 (as in 7-Bromo-2-methylbenzo[b]thiophene) favors reactions at C-3 or C-5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
